

4-Hydroxy-7-methoxycoumarin chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxy-7-methoxycoumarin**

Cat. No.: **B561722**

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-7-methoxycoumarin**: Structure, Synthesis, and Biological Significance

Introduction

Coumarins (benzo- α -pyrones) are a prominent class of oxygen-containing heterocyclic compounds, distinguished by a fused benzene and α -pyrone ring.^[1] Found extensively in plants, fungi, and bacteria, these natural secondary metabolites form the basis for a vast library of derivatives with significant pharmacological value.^{[1][2]} Their low molecular weight, high bioavailability, and broad spectrum of biological activities—including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant effects—position them as privileged scaffolds in medicinal chemistry.^{[1][3][4]}

Within this family, the 4-hydroxycoumarin scaffold is particularly noteworthy, serving as the core structure for widely used anticoagulants like warfarin.^{[5][6]} This guide focuses on a specific derivative, **4-Hydroxy-7-methoxycoumarin** (4H-7MTC), a compound of increasing interest for its potent anti-inflammatory properties and potential as a lead for novel therapeutic agents.^{[1][3]} We will explore its chemical architecture, synthetic pathways, and the molecular mechanisms that underpin its biological activity, providing a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The defining feature of **4-Hydroxy-7-methoxycoumarin** is its benzopyran-2-one core, substituted with a hydroxyl (-OH) group at the C4 position and a methoxy (-OCH₃) group at the C7 position. The IUPAC name for this compound is 4-hydroxy-7-methoxychromen-2-one.^[7] This substitution pattern significantly influences the molecule's electronic properties, solubility, and ultimately, its biological interactions. The hydroxyl group at the 4-position is crucial for the anticoagulant activity seen in related compounds and contributes to the anti-inflammatory effects of 4H-7MTC.^{[1][4]}

The structural and physical properties of **4-Hydroxy-7-methoxycoumarin** are summarized below.

Property	Value	Source
IUPAC Name	4-hydroxy-7-methoxychromen-2-one	[7]
Molecular Formula	C ₁₀ H ₈ O ₄	[7][8]
Molecular Weight	192.17 g/mol	[7][8]
CAS Number	17575-15-4	[7][8][9]
Appearance	White to light yellow/orange powder/crystal	[10]
Melting Point	~260 °C (decomposes)	[10]
Solubility	Soluble in Acetone, DMSO; sparingly soluble in aqueous buffers	[9][11]
pKa	4.50 ± 1.00 (Predicted)	[9]
Max. Absorption (λ _{max})	308 nm (in Ethanol)	[12]

Synthesis of 4-Hydroxycoumarins: The Pechmann Condensation

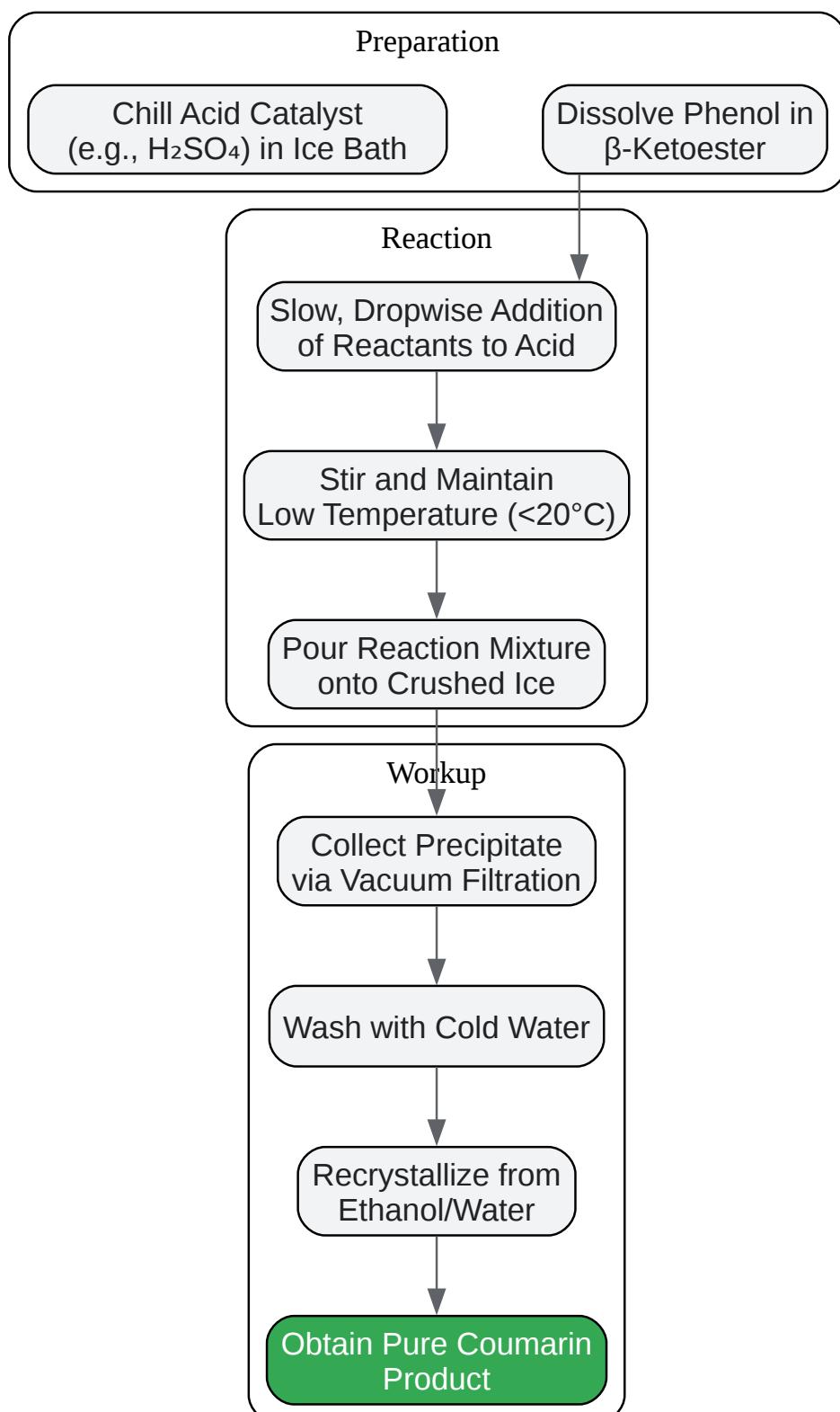
The synthesis of coumarins is most classically achieved via the Pechmann condensation, a robust and versatile method that involves the reaction of a phenol with a β -ketoester under

acidic conditions.[13][14] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency in constructing the coumarin core.

The choice of an acidic catalyst is critical. Strong acids like sulfuric acid, or Lewis acids such as AlCl_3 , are employed to facilitate two key steps: an initial transesterification between the phenol and the β -ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring to achieve cyclization.[13][14] The final step is a dehydration that yields the aromatic coumarin ring system. For highly activated phenols like resorcinol (1,3-dihydroxybenzene), the reaction can proceed under milder conditions.[13] To synthesize **4-Hydroxy-7-methoxycoumarin**, one would typically start with 3-methoxyphenol and a suitable malonic acid derivative.

Experimental Protocol: General Pechmann Condensation for 7-Hydroxycoumarins

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a structurally similar analogue, which illustrates the core principles of the Pechmann condensation applicable to 4H-7MTC synthesis.


Materials:

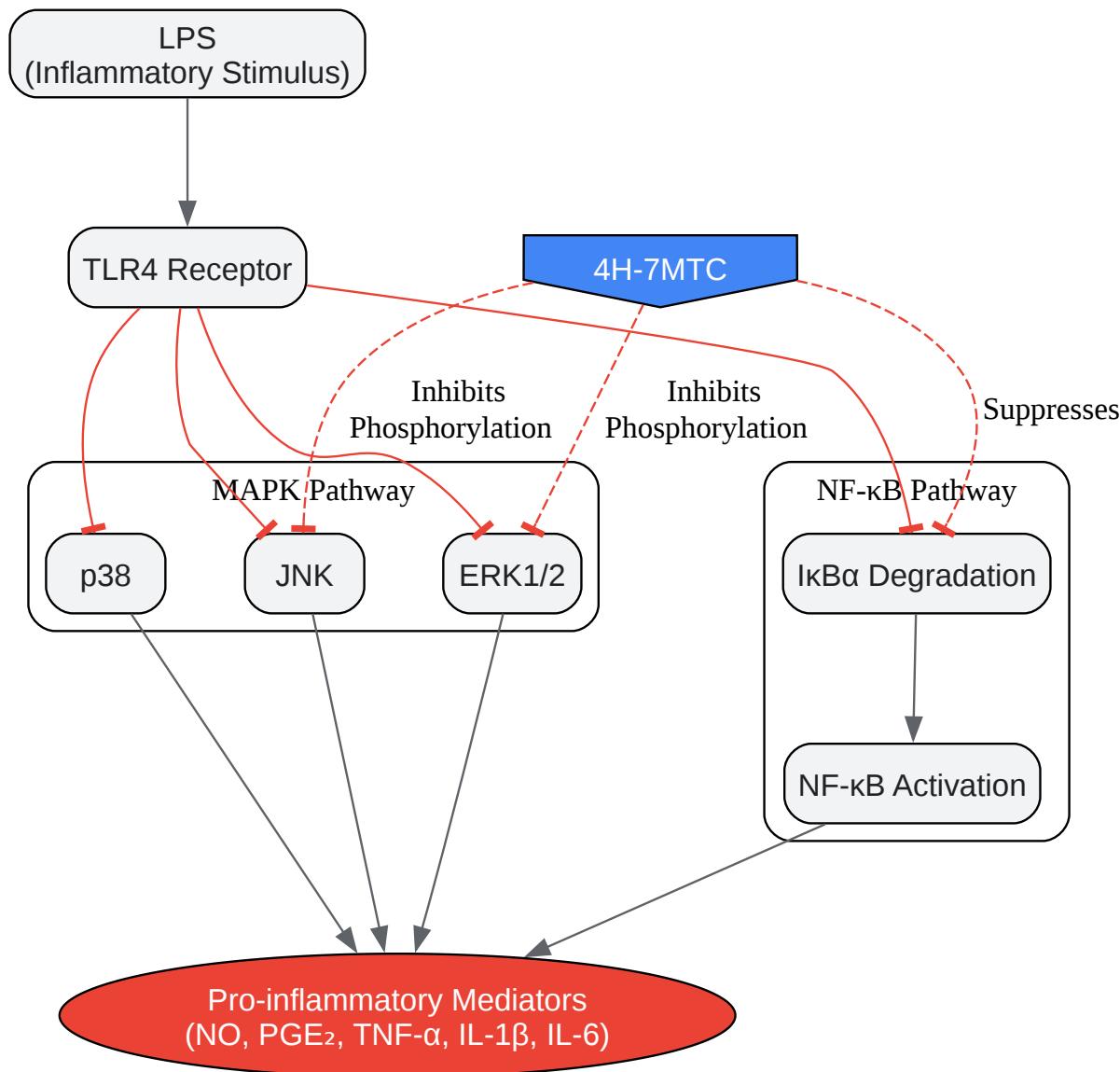
- Resorcinol
- Ethyl acetoacetate (β -ketoester)
- Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)
- Ice bath
- Beakers, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

- Catalyst Preparation: Carefully place a beaker containing the acid catalyst (e.g., 15 mL of concentrated H_2SO_4) into an ice bath to chill. Maintaining a low temperature is crucial for controlling the exothermic nature of the subsequent addition.[15]

- Reactant Mixture: In a separate flask, dissolve the phenol (e.g., 3.7 g of resorcinol) in the β -ketoester (e.g., 5 mL of ethyl acetoacetate) with stirring until a clear solution is formed.[15][16]
- Condensation Reaction: Add the phenol/ester solution dropwise to the chilled, stirring sulfuric acid. The temperature must be carefully monitored and maintained below 20°C to prevent side reactions and ensure controlled condensation.[15]
- Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir for a designated period (this can range from 20 minutes with PPA to several hours with H₂SO₄) to ensure the reaction goes to completion.[17] Once complete, the reaction mixture is poured carefully over crushed ice. This step quenches the reaction and precipitates the crude coumarin product.[17][18]
- Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure 7-hydroxycoumarin derivative.[17]

[Click to download full resolution via product page](#)*Workflow for Pechmann Condensation Synthesis.*


Biological Activity and Mechanism of Action

Recent studies have illuminated the significant anti-inflammatory properties of **4-Hydroxy-7-methoxycoumarin**.^{[1][2]} Its mechanism of action has been investigated in lipopolysaccharide (LPS)-activated macrophage models, which are standard systems for studying inflammatory responses.

4H-7MTC has been shown to effectively suppress the production of key pro-inflammatory mediators. It significantly reduces nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^{[1][2][19]} Furthermore, it curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6), in a concentration-dependent manner.^{[1][19]}

The primary mechanism for these effects lies in the modulation of critical intracellular signaling pathways:

- **NF- κ B Pathway:** 4H-7MTC inhibits the activation of Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammatory gene expression. It achieves this by preventing the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm.^{[1][2]} By stabilizing I κ B α , 4H-7MTC ensures NF- κ B remains inactive and cannot translocate to the nucleus to initiate the transcription of iNOS, COX-2, and pro-inflammatory cytokines.
- **MAPK Pathway:** The compound also selectively interferes with the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, 4H-7MTC decreases the phosphorylation (activation) of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), while showing little effect on p38 MAPK.^{[1][2]}

[Click to download full resolution via product page](#)*Inhibition of Inflammatory Pathways by 4H-7MTC.*

Applications in Research and Drug Development

The unique structural features and potent biological activity of **4-Hydroxy-7-methoxycoumarin** make it a valuable molecule for drug discovery professionals.

- Lead Scaffold for Drug Discovery: Its demonstrated anti-inflammatory efficacy positions 4H-7MTC as an excellent starting point for developing novel treatments for inflammatory diseases such as dermatitis, psoriasis, and arthritis.[1][2] The coumarin core is amenable to a wide range of chemical modifications, allowing for the generation of derivative libraries to optimize potency, selectivity, and pharmacokinetic properties.[3][5]
- Chemical Intermediate: 4-hydroxycoumarins are versatile precursors in organic synthesis. The reactivity of the scaffold allows for its use as a building block in multi-component reactions to create structurally complex and diverse chemical libraries for high-throughput screening.[20]
- Research Tool: As a well-defined inhibitor of the NF-κB and MAPK pathways, 4H-7MTC can serve as a valuable pharmacological tool for researchers investigating the molecular mechanisms of inflammation.

Conclusion

4-Hydroxy-7-methoxycoumarin is a compelling example of how nature's chemical diversity can inspire modern drug discovery. Its well-defined structure, characterized by the benzopyran-2-one core with key hydroxyl and methoxy substitutions, underpins its significant physicochemical and biological properties. Accessible through established synthetic routes like the Pechmann condensation, this compound has demonstrated potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. For researchers and drug development professionals, 4H-7MTC represents not only a potential therapeutic candidate for inflammatory disorders but also a versatile and privileged scaffold for the synthesis of next-generation medicinal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 54691408 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 4-HYDROXY-7-METHOXYCOUMARIN CAS#: 17575-15-4 [m.chemicalbook.com]
- 10. 4-Hydroxy-7-methoxycoumarin | 17575-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 4-HYDROXY-7-METHOXYCOUMARIN | 17575-15-4 [chemicalbook.com]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 14. Pechmann Condensation [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F…H–C bonds - PMC
[pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxy-7-methoxycoumarin chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b561722#4-hydroxy-7-methoxycoumarin-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com